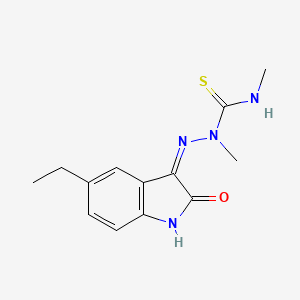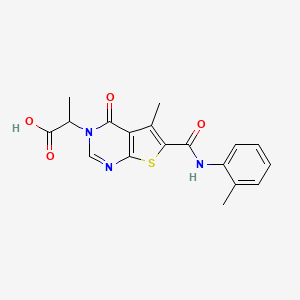![molecular formula C17H16Cl2N2O3 B5957720 N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide](/img/structure/B5957720.png)
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide is a synthetic organic compound characterized by its complex molecular structure. It contains a dichlorophenoxy group, an acetyl group, and a propanamide group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-aminophenylpropanamide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dichlorophenoxy)-N-(4-(diethylamino)phenyl)propanamide
- N-(4-{[2-(2,4-Dichlorophenoxy)acetyl]amino}phenyl)benzamide
- 4-(2-((2,3-Dichlorophenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dichlorophenoxy group, in particular, is a key feature that distinguishes it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c1-2-16(22)20-12-4-6-13(7-5-12)21-17(23)10-24-15-8-3-11(18)9-14(15)19/h3-9H,2,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVCMLNLEGJUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-1-phenyl-N-[(3-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methyl]methanamine](/img/structure/B5957641.png)
![N-isopropyl-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5957644.png)


![N-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-methyl-1-butanamine](/img/structure/B5957672.png)
![N-benzyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylpiperidin-3-amine](/img/structure/B5957677.png)
![4-bromo-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B5957678.png)
![N-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-N'-(4-PROPOXYBENZOYL)THIOUREA](/img/structure/B5957682.png)
![6-Methyl-3-phenylamino-[1,2,4]triazin-5-ol](/img/structure/B5957691.png)
![2-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]isoindole-1,3-dione](/img/structure/B5957699.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B5957707.png)
![[9-(2-Cyclohexylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B5957715.png)
![N-[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]-N'-(2-methylphenyl)guanidine](/img/structure/B5957724.png)
![ethyl [1-({[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetyl}amino)cyclohexyl]acetate](/img/structure/B5957727.png)
